1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;2,2,2-trifluoroacetic acid
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Overview
Description
The compound identified as “1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;2,2,2-trifluoroacetic acid” is a chemical entity with specific properties and applications. It is essential to understand its structure, synthesis, and reactivity to appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;2,2,2-trifluoroacetic acid involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. Common synthetic routes include:
Carbonization and Sulfonation: This method involves the carbonization of a precursor material followed by sulfonation.
Hydrothermal Methods: This involves the use of high-pressure and high-temperature water to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high throughput and consistent quality. The use of catalysts and automated systems is common to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions to ensure selectivity and yield. Common reagents include acids, bases, and solvents like dichloromethane and ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It plays a role in biochemical assays and as a probe in molecular biology studies.
Medicine: It is investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: It is used in the production of polymers, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system involved . The pathways affected by this compound include signal transduction, metabolic processes, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;2,2,2-trifluoroacetic acid include those with analogous structures and reactivity. Examples include:
Formaldehyde: Known for its reactivity and widespread industrial applications.
Aminocaproic Acid: Used in medical applications for its antifibrinolytic properties.
Tranexamic Acid: Similar in function to aminocaproic acid but more potent.
Uniqueness
This compound is unique due to its specific structural features and reactivity profile. It offers distinct advantages in terms of selectivity and efficiency in various applications compared to its analogs .
Properties
IUPAC Name |
1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16N2.2C2HF3O2/c2*9-7-8-3-1-5-10(8)6-2-4-8;2*3-2(4,5)1(6)7/h2*1-7,9H2;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWAGEXXQYRRDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2C1)CN.C1CC2(CCCN2C1)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34F6N4O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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